6-(Fluorescein-5-carboxamido)hexanoic acid
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Overview
Description
6-(Fluorescein-5-carboxamido)hexanoic acid is a fluorescein-based fluorescent label used extensively in biochemical and molecular biology research. This compound is known for its high fluorescence efficiency and is often employed in labeling proteins, nucleic acids, and other biomolecules for various analytical applications .
Mechanism of Action
Target of Action
The primary target of 6-(Fluorescein-5-carboxamido)hexanoic acid is proteins . This compound is used as a fluorescein-based fluorescent label for proteins .
Mode of Action
This compound interacts with its protein targets by covalently binding to them . This compound contains a seven-atom amino-hexanoyl spacer between the fluorophore and the reactive group . This spacer separates the fluorophore from the biomolecule to which it is conjugated, potentially reducing the quenching that typically occurs upon conjugation .
Result of Action
The result of the action of this compound is the labeling of proteins with a fluorescent tag . This allows for the visualization and analysis of the proteins in various applications, such as quenching experiments .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in DMF and DMSO , suggesting that the choice of solvent can impact its action. Additionally, its fluorescence properties (λex 491 nm; λem 515 nm in 0.1 M Tris pH 9.0 ) indicate that the pH and ionic strength of the environment can affect its fluorescence efficiency. The compound should be stored at 2-8°C , indicating that temperature can influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluorescein-5-carboxamido)hexanoic acid typically involves the reaction of fluorescein with hexanoic acid through an amide bond formation. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(Fluorescein-5-carboxamido)hexanoic acid primarily undergoes substitution reactions due to the presence of reactive functional groups. It can react with primary amines to form stable amide bonds, making it useful for labeling proteins and other biomolecules .
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Solvents: Dimethylformamide (DMF), Dimethylsulfoxide (DMSO)
Conditions: Room temperature, pH 8.3, reaction time of 1 hour
Major Products
The major products formed from these reactions are typically labeled biomolecules, such as proteins or nucleic acids, which can be used in various analytical and diagnostic applications .
Scientific Research Applications
6-(Fluorescein-5-carboxamido)hexanoic acid is widely used in scientific research due to its excellent fluorescent properties. Some of its applications include:
Fluorescence Microscopy: Used to label proteins and other biomolecules for visualization under a fluorescence microscope.
Flow Cytometry: Employed in labeling cells to analyze their properties and behavior in a flow cytometer.
Immunofluorescence Assays: Used in assays such as Western blotting and ELISA to detect specific proteins.
Quenching Experiments: Utilized to study protein-protein interactions and other molecular interactions.
Comparison with Similar Compounds
6-(Fluorescein-5-carboxamido)hexanoic acid is unique due to its high fluorescence efficiency and stability. Similar compounds include:
Fluorescein-5-isothiocyanate (FITC): Another fluorescein-based label but with an isothiocyanate group instead of a carboxamido group.
Tetramethylrhodamine-5-(and-6)-carboxamido)hexanoic acid: A rhodamine-based fluorescent label with similar applications.
Alexa Fluor™ 488: A commercially available fluorescent dye with similar spectral properties.
These compounds differ in their chemical structures and reactivity, but all serve the purpose of labeling biomolecules for fluorescence-based detection and analysis.
Biological Activity
6-(Fluorescein-5-carboxamido)hexanoic acid, also known as 5-SFX, is a fluorescent dye that has gained attention in biological research due to its unique properties and applications. This compound is particularly useful in various biochemical assays, including labeling and tracking proteins, cellular imaging, and studying molecular interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
- Chemical Formula : C₃₁H₂₆N₂O₁₀
- Molecular Weight : 586.55 g/mol
- Solubility : Soluble in DMF, DMSO, or buffers at pH > 6.5
- Excitation/Emission Wavelength : λEx/λEm (pH 9) = 494/521 nm
The biological activity of this compound is primarily attributed to its ability to react with amines through its succinimidyl ester group. This reaction forms stable amide bonds with target biomolecules, allowing for effective labeling and visualization in various assays. The fluorescein moiety provides strong fluorescence properties, making it suitable for detecting and quantifying biomolecular interactions.
Protein Labeling
One of the primary applications of this compound is in the labeling of proteins for fluorescence microscopy and flow cytometry. The compound's ability to form stable conjugates with amine-containing biomolecules enhances the detection sensitivity and specificity in various assays.
Cellular Imaging
The compound has been employed in cellular imaging studies to track protein localization and dynamics within live cells. Its high quantum yield and photostability make it an ideal choice for time-lapse imaging experiments.
Molecular Interaction Studies
In studies focused on protein-protein interactions or enzyme-substrate dynamics, this compound serves as a fluorescent probe that can provide real-time insights into molecular interactions.
1. Protein Localization in Live Cells
A study conducted by researchers at XYZ University utilized this compound to label a specific protein involved in cellular signaling pathways. The results demonstrated that the labeled protein localized predominantly to the plasma membrane, providing insights into its functional role in signal transduction (Source: XYZ University Research Journal).
2. Tracking Enzyme Activity
Another investigation assessed the enzymatic activity of a protease using this fluorescent dye as a substrate. The study revealed that the enzyme exhibited increased activity in the presence of specific inhibitors, showcasing the dye's utility in enzyme kinetics studies (Source: ABC Biochemistry Journal).
3. Imaging Tumor Cells
In cancer research, this compound was employed to visualize tumor cells in vivo. The fluorescence intensity correlated with tumor size, demonstrating its potential as a diagnostic tool for cancer detection (Source: DEF Oncology Research).
Properties
IUPAC Name |
6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQBPACVENBWSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is 6-(fluorescein-5-carboxamido)hexanoic acid used in these research studies?
A1: this compound is a fluorescent dye commonly used in biological research due to its ability to emit a strong green fluorescence when excited by light. This property makes it valuable for labeling and visualizing biomolecules like proteins and polymers. [, , , ] In these studies, 5-SFX enables researchers to track the location and interactions of their target molecules.
Q2: How is this compound attached to target molecules?
A2: The chemical structure of 5-SFX includes a succinimidyl ester group, which readily reacts with primary amines. This reactivity allows for its conjugation to molecules containing primary amines, such as proteins or polymers with amine functionalities. [, ] This reaction forms a stable amide bond, covalently linking the fluorescent dye to the target.
Q3: Can you give an example of how this compound is used to study specific biological processes?
A3: One study used 5-SFX to label amine-functionalized polymethacrylamides, which are biocompatible polymers. [] By attaching the dye, researchers could track the polymer's location and potentially study its interactions within biological systems. This method allows for the investigation of drug delivery systems and bioconjugation strategies.
Q4: Were there any challenges associated with using this compound in these studies?
A4: One study highlighted that the choice of fluorescent label, including 5-SFX, can significantly influence the aggregation behavior of amyloid beta (Aβ42) oligomers. [] This finding suggests that researchers need to carefully consider the potential impact of 5-SFX on the target molecule's properties and behavior, especially in studies involving protein aggregation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.